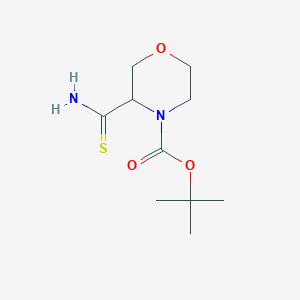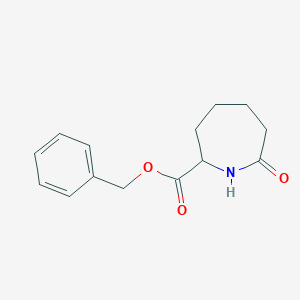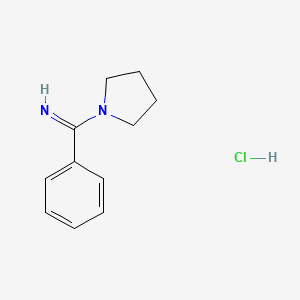
1-Benzenecarboximidoylpyrrolidine hydrochloride
Übersicht
Beschreibung
1-Benzenecarboximidoylpyrrolidine hydrochloride is a chemical compound with the CAS number 1798738-88-1 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of 1-Benzenecarboximidoylpyrrolidine hydrochloride is 210.71 . Its IUPAC name is phenyl (pyrrolidin-1-yl)methanimine hydrochloride .Physical And Chemical Properties Analysis
1-Benzenecarboximidoylpyrrolidine hydrochloride is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
1. Development of PARP Inhibitors for Cancer Treatment
1-Benzenecarboximidoylpyrrolidine hydrochloride derivatives have been instrumental in the development of potent PARP (Poly ADP-ribose polymerase) inhibitors, which are significant in cancer treatment. For instance, the discovery of ABT-888, a derivative with excellent PARP enzyme and cellular potency, has advanced to human phase I clinical trials. This compound shows promise in combination therapies for melanoma and breast cancer (Penning et al., 2009). Additionally, the development of A-966492, another derivative, highlighted its ability to cross the blood-brain barrier and distribute into tumor tissues, exhibiting potent anticancer properties (Penning et al., 2010).
2. Synthesis of Pharmaceuticals
The compound has been utilized in the synthesis of potential pharmaceuticals. For example, the synthesis of 1-benzyl-4-chloromethylpiperidine, a related compound, demonstrated its application in creating N-benzylpiperidine and N-benzylpyrrolidine derivatives, which are of pharmaceutical interest (Rodríguez-Franco & Fernández-Bachiller, 2002).
3. Applications in Nanotechnology and Polymer Processing
Benzene-1,3,5-tricarboxamide derivatives, related to 1-Benzenecarboximidoylpyrrolidine, have shown significant applications in nanotechnology and polymer processing. Their simple structure, coupled with self-assembly behavior, makes them versatile for these applications, including biomedical ones (Cantekin, de Greef, & Palmans, 2012).
4. Role in Corrosion Inhibition
Benzimidazole derivatives, closely related to 1-Benzenecarboximidoylpyrrolidine, have been studied for their role in inhibiting corrosion, particularly of iron in acidic solutions. Their efficiency as corrosion inhibitors is linked to their ability to adsorb on the iron surface, thus offering protection (Khaled, 2003).
5. Anticancer Activity
Compounds derived from 1-Benzenecarboximidoylpyrrolidine have shown potential as anticancer agents. For instance, novel 1-alkyl-1′-N-para-(ferrocenyl) benzoyl dipeptide esters have been synthesized and demonstrated micromolar activity in specific cancer cell lines, indicating their potential in cancer therapy (Harry et al., 2014).
6. Biocatalysis in Stereoselective Hydroxylation
The use of 1-Benzenecarboximidoylpyrrolidine in biocatalysis, specifically in the stereoselective hydroxylation of pyrrolidines, has been explored. This process is significant for producing enantiomerically pure compounds, important in various pharmaceutical applications (Li et al., 2001).
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Various precautionary measures are recommended, including avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and storing in a well-ventilated place .
Eigenschaften
IUPAC Name |
phenyl(pyrrolidin-1-yl)methanimine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c12-11(13-8-4-5-9-13)10-6-2-1-3-7-10;/h1-3,6-7,12H,4-5,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVPRLUEZDAIGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzenecarboximidoylpyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383319.png)
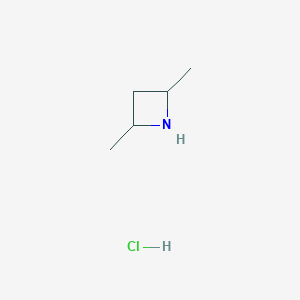
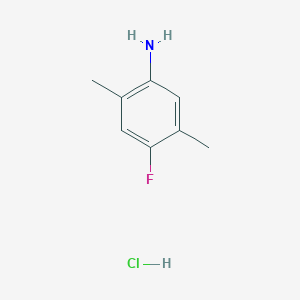
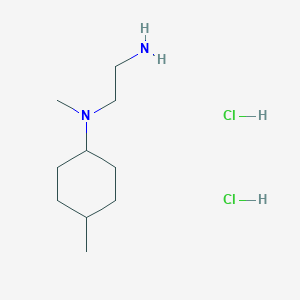
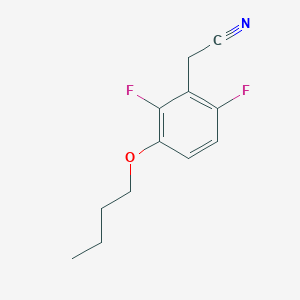
![tert-butyl 2-[N-(morpholin-2-ylmethyl)methanesulfonamido]acetate](/img/structure/B1383329.png)
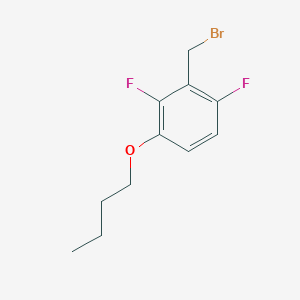


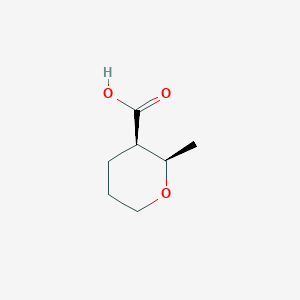
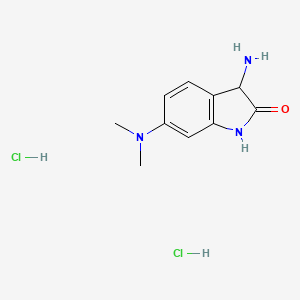
![2-[(2-aminoethyl)(methyl)amino]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1383338.png)
